molecular formula C4H9N3O B13820103 N-Cyclopropyl-N'-hydroxyguanidine

N-Cyclopropyl-N'-hydroxyguanidine

Cat. No.: B13820103
M. Wt: 115.13 g/mol
InChI Key: IJMQWMFWLFIPIF-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N’-hydroxyguanidine is a chemical compound with the molecular formula C4H9N3O. It is known for its selective substrate properties for nitric oxide synthase I (nNOS), which is crucial in the formation of nitric oxide (NO). This compound is often used in scientific research due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N’-hydroxyguanidine typically involves the reaction of cyclopropylamine with hydroxylamine. The process requires specific conditions, including controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for N-Cyclopropyl-N’-hydroxyguanidine are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N’-hydroxyguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Cyclopropyl-N’-hydroxyguanidine oxide, while reduction may produce N-Cyclopropyl-N’-aminoguanidine .

Scientific Research Applications

N-Cyclopropyl-N’-hydroxyguanidine has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in nitric oxide formation and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic applications, particularly in the modulation of nitric oxide levels.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

N-Cyclopropyl-N’-hydroxyguanidine exerts its effects primarily through its interaction with nitric oxide synthase I (nNOS). It acts as a selective substrate, leading to the formation of nitric oxide (NO). This process involves the oxidation of N-Cyclopropyl-N’-hydroxyguanidine by nNOS, resulting in the release of NO, which plays a crucial role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropyl-N’-hydroxyguanidine is unique due to its selective substrate properties for nNOS, which distinguishes it from other similar compounds. Its ability to selectively form nitric oxide with nNOS makes it valuable in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C4H9N3O

Molecular Weight

115.13 g/mol

IUPAC Name

2-cyclopropyl-1-hydroxyguanidine

InChI

InChI=1S/C4H9N3O/c5-4(7-8)6-3-1-2-3/h3,8H,1-2H2,(H3,5,6,7)

InChI Key

IJMQWMFWLFIPIF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N=C(N)NO

Origin of Product

United States

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